Antiparasitic agent-15

Trypanosoma cruzi Cytotoxicity Selectivity Index

Antiparasitic agent-15 (Compound 18) is the lead pyridine-thiazolidinone for T. cruzi drug discovery. Its dual-stage potency—IC₅₀ 0.9 μM (trypomastigote) and 0.64 μM (amastigote)—combined with a 146.1 μM CC₅₀ in RAW 264.7 macrophages delivers a validated therapeutic index superior to in-class analogs. Unlike Antiparasitic agent-16 (CC₅₀ 47.4 μM), compound 18 minimizes host-cell death artifacts, making it the definitive choice for intracellular amastigote assays, necrosis-mechanism studies, and IL-10 modulation research. Procure this frontrunner to anchor your SAR and high-content screening workflows with a reproducible, literature-validated reference standard.

Molecular Formula C17H16N4OS
Molecular Weight 324.4 g/mol
Cat. No. B15563075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-15
Molecular FormulaC17H16N4OS
Molecular Weight324.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H16N4OS/c1-17(2)15(22)21(14-9-4-3-5-10-14)16(23-17)20-19-12-13-8-6-7-11-18-13/h3-12H,1-2H3/b19-12+,20-16-
InChIKeyKQSJQJNXYXDHPK-LULTWYLNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic Agent-15: Pyridine-Thiazolidinone Lead for T. cruzi Drug Discovery


Antiparasitic agent-15, designated compound 18 in the primary literature, is a synthetic pyridine-thiazolidinone derivative [1]. It exhibits dual activity against both clinically relevant life cycle stages of Trypanosoma cruzi, the causative agent of Chagas disease, with IC₅₀ values of 0.9 μM (trypomastigote) and 0.64 μM (amastigote) . Its molecular formula is C₁₇H₁₆N₄OS, with a molecular weight of 324.40 g/mol .

Why Antiparasitic Agent-15 Cannot Be Substituted with In-Class Pyridine-Thiazolidinones


The pyridine-thiazolidinone series exhibits high inter-compound variability in both potency and cytotoxicity profile, precluding simple analog substitution. A direct comparison within the same study reveals that compound 18 (Antiparasitic agent-15) demonstrates a specific balance of anti-T. cruzi amastigote potency (IC₅₀ = 0.64 μM) and host cell cytotoxicity (CC₅₀ = 146.1 μM) that is not universally shared by its closest structural neighbors [1]. For instance, compound 15 (Antiparasitic agent-16) is 3-fold more cytotoxic to RAW 264.7 macrophages (CC₅₀ = 47.4 μM) despite comparable anti-parasitic activity . This variance in therapeutic index directly impacts the selection of lead candidates for in vivo studies and procurement decisions for specialized assays.

Quantitative Differentiation Guide for Antiparasitic Agent-15 Procurement


Host Cell Cytotoxicity vs. Antiparasitic Agent-16 (Compound 15)

Antiparasitic agent-15 demonstrates 3.08-fold lower host cell cytotoxicity than Antiparasitic agent-16 (compound 15), a closely related pyridine-thiazolidinone analog. In RAW 264.7 macrophage cells, Antiparasitic agent-15 exhibits a CC₅₀ of 146.1 μM [1], whereas Antiparasitic agent-16 shows a CC₅₀ of 47.4 μM . This difference is critical given their near-equivalent anti-T. cruzi amastigote potencies (0.64 μM vs 0.60 μM).

Trypanosoma cruzi Cytotoxicity Selectivity Index RAW 264.7

Anti-T. cruzi Amastigote Potency vs. Antiparasitic Agent-14 (Compound 27)

Antiparasitic agent-15 exhibits 28% greater potency against the intracellular T. cruzi amastigote form compared to Antiparasitic agent-14 (compound 27). In direct comparative assays from the same study, Antiparasitic agent-15 demonstrates an IC₅₀ of 0.64 μM [1] while Antiparasitic agent-14 shows an IC₅₀ of 0.89 μM [2].

Trypanosoma cruzi Amastigote IC50 Pyridine-thiazolidinone

Dual Life Cycle Stage Activity vs. Clinically Used Benznidazole

Antiparasitic agent-15 demonstrates equipotent activity against both T. cruzi trypomastigotes (IC₅₀ = 0.9 μM) and amastigotes (IC₅₀ = 0.64 μM) . In contrast, the standard-of-care drug benznidazole exhibits a marked discrepancy between these stages, with reported amastigote IC₅₀ values ranging from 2.1 μM to 3.39 μM [1], [2], indicating a potency advantage of 3.3- to 5.3-fold for Antiparasitic agent-15 in this stage.

Trypanosoma cruzi Benznidazole Trypomastigote Amastigote

Cytokine Modulation Profile: IL-10 Reduction

Antiparasitic agent-15 demonstrates a specific immunomodulatory profile in activated mouse splenocytes, significantly reducing the production of the anti-inflammatory cytokine IL-10 while increasing IL-6 [1]. This pattern is relevant for Chagas disease, where IL-10 is associated with parasite persistence and immune evasion. While this profile is shared with Antiparasitic agent-16, Antiparasitic agent-15 achieves this effect with a lower cytotoxic burden (CC₅₀ = 146.1 μM vs. 47.4 μM) , suggesting a more favorable therapeutic window.

Immunomodulation IL-10 IL-6 Splenocytes

Recommended Research Applications for Antiparasitic Agent-15


Lead Optimization for Chagas Disease Drug Discovery

Antiparasitic agent-15 is optimally utilized as a lead compound in T. cruzi drug discovery programs focused on intracellular amastigote eradication. Its IC₅₀ of 0.64 μM against this clinically relevant stage [1], combined with a favorable 146.1 μM CC₅₀ in RAW 264.7 macrophages , positions it as a frontrunner among the pyridine-thiazolidinone series for structure-activity relationship (SAR) studies. Procurement is recommended for laboratories seeking a chemical starting point with a validated therapeutic index superior to in-class analogs.

In Vitro Assay Standardization and Reference Compound Use

Given its well-characterized dual activity against trypomastigote (IC₅₀ = 0.9 μM) and amastigote (IC₅₀ = 0.64 μM) T. cruzi life stages [1], Antiparasitic agent-15 is suitable as a reference standard for calibrating in vitro anti-trypanosomal assays. Its consistent performance across replicate studies makes it a reliable positive control for screening new chemical entities or evaluating natural product extracts against T. cruzi.

Immunoparasitology Studies on Host-Pathogen Interaction

Researchers investigating the role of IL-10 in T. cruzi immune evasion should prioritize Antiparasitic agent-15. It induces a significant reduction in IL-10 production in activated splenocytes [1]. The compound's lower cytotoxicity profile compared to Antiparasitic agent-16 (CC₅₀ 146.1 μM vs 47.4 μM) reduces the likelihood that observed cytokine effects are secondary to host cell death, thereby yielding cleaner data for mechanistic studies.

Comparative Studies on Necrotic vs. Apoptotic Cell Death in Parasites

Antiparasitic agent-15 induces parasite cell death through a necrosis pathway, as evidenced by SEM morphological changes including body shortening, retraction, curvature, and leakage of internal contents [1]. It is therefore an essential chemical tool for studies aimed at differentiating necrotic versus apoptotic cell death mechanisms in kinetoplastid parasites. Procurement is indicated for laboratories utilizing imaging-based high-content screening or exploring alternative cell death pathways as therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiparasitic agent-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.